Paxilline

Descripción general

Descripción

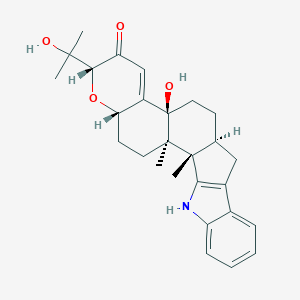

La paxillina es una molécula tóxica, tremorgénica, diterpénica, indólica, policíclica, alcaloide, producida por el hongo Penicillium paxilli. Fue caracterizada por primera vez en 1975 . La paxillina es conocida por su capacidad de bloquear los canales de potasio y se considera un compuesto potencialmente genotóxico .

Aplicaciones Científicas De Investigación

Key Mechanisms

- BK Channel Inhibition : Paxilline blocks the flow of potassium ions through BK channels, which can alter cellular excitability and neurotransmitter release.

- Neuroprotective Effects : By inhibiting BK channels, this compound may protect against excitotoxicity associated with seizures and other neurological disorders.

Neurology

This compound has been extensively studied for its anticonvulsant properties. Research indicates that it can significantly reduce the duration and intensity of seizures in animal models.

Case Study: Anticonvulsant Effects

In a study involving picrotoxin and pentylenetetrazole-induced seizures, this compound administration resulted in:

- Complete elimination of tonic-clonic seizures in picrotoxin-treated animals.

- A marked reduction in seizure duration and intensity in pentylenetetrazole-injected subjects .

Cardiology

This compound's effects on vascular smooth muscle have implications for cardiovascular health. It has been shown to influence vascular tone by modulating BK channel activity.

Experimental Findings

- This compound enhances the binding of charybdotoxin to maxi-K channels, indicating its role in regulating vascular smooth muscle contraction .

- Studies have demonstrated that this compound can affect nitric oxide synthesis in endothelial cells, suggesting a potential role in cardiovascular disease management .

Cancer Research

Recent studies have explored this compound's potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines.

Findings on Cancer Cell Lines

- This compound has shown efficacy in inhibiting proliferation in prostate, colon, and breast cancer cell lines by affecting ion channel dynamics and cellular signaling pathways .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La paxillina ejerce sus efectos principalmente inhibiendo los canales de potasio activados por calcio de gran conductancia (BK) . La inhibición es inversamente dependiente de la probabilidad de apertura del canal BK, lo que significa que la paxillina se une más estrechamente a la conformación cerrada del canal . Esta unión reduce la constante de equilibrio cerrado-abierto, favoreciendo la ocupación de conformaciones de canal cerrado . La paxillina también inhibe la ATPasa de calcio del retículo sarcoplásmico/endoplásmico (SERCA) con valores de IC50 variables para diferentes isoformas .

Métodos De Preparación

La biosíntesis de la paxillina comienza con la síntesis de pirofosfato de geranilgeranilo a través de la vía de los terpenoides y el fosfato de indol-3-glicerol, un intermedio en la vía de biosíntesis del triptófano . La biosíntesis implica dos epoxidaciones y dos ciclizaciones para producir paspalina, seguida de dos reacciones de oxidación y una desmetilación para completar la síntesis . Los métodos de producción industrial implican la expresión de los genes necesarios en Aspergillus oryzae para replicar la vía biosintética .

Análisis De Reacciones Químicas

La paxillina sufre diversas reacciones químicas, incluida la prenilación, donde reacciona con difosfato de dimetilalilo para formar di-prenil paxillina y mono-prenil paxillina . La enzima responsable de esta reacción es una preniltransferasa, que cataliza la di-prenilación sucesiva . Los reactivos comunes utilizados en estas reacciones incluyen difosfato de dimetilalilo y pirofosfato de geranilgeranilo . Los productos principales formados a partir de estas reacciones son la di-prenil paxillina y la mono-prenil paxillina .

Comparación Con Compuestos Similares

La paxillina pertenece a una clase de diterpenoides indolicos, que incluyen compuestos como la paspalina y la pirapaxillina . La paspalina es otro diterpenoide indólico con una vía biosintética similar, mientras que la pirapaxillina es un análogo novedoso de la paxillina con un anillo dihidropirano adicional . Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas específicas y perfiles de toxicidad . La paxillina es única en su potente inhibición de los canales BK y su potencial genotoxicidad .

Actividad Biológica

Paxilline is a tremorgenic mycotoxin produced by various fungi, notably Penicillium paxilli. It is primarily recognized for its role as a selective blocker of large conductance calcium-activated potassium (BK) channels. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal function, and potential therapeutic implications.

This compound's primary mechanism involves the inhibition of BK channels, which are crucial for regulating neuronal excitability and neurotransmitter release. The compound binds to the intracellular region of BK channels, leading to a reduction in potassium ion conductance. This action can result in prolonged depolarization of neurons and increased intracellular calcium levels, affecting various cellular processes.

Key Findings on this compound's Mechanism

- Inhibition of BK Channels : this compound effectively blocks BK channels on both the plasma membrane and intracellular organelles. Studies indicate that it can induce calcium transients in neurons by inhibiting nuclear BK channels (nBK), which are implicated in regulating gene expression through calcium signaling pathways .

- Impact on CREB Phosphorylation : this compound has been shown to induce phosphorylation of cAMP response element-binding protein (CREB) in isolated nuclei, which is essential for long-term memory formation and neuronal plasticity. This effect is mediated through elevations in nuclear calcium levels .

- Effects on Other Ion Channels : Beyond BK channels, this compound also exhibits inhibitory effects on other ion channels, such as KCNK18, suggesting a broader impact on neuronal excitability .

Biological Effects

This compound has been studied for its effects on cognitive function and behavior, particularly in models of neurotoxicity induced by substances like thalidomide. Research indicates that this compound can ameliorate cognitive deficits associated with thalidomide treatment by restoring normal synaptic function.

Case Studies and Experimental Findings

- Cognitive Function Restoration : In experiments with mice treated with thalidomide, this compound administration improved performance in memory tasks such as the passive avoidance test and novel object recognition test. These results suggest that this compound mitigates thalidomide-induced cognitive impairment through its action on BK channels .

- Behavioral Assessments : this compound treatment normalized increased immobility times observed in thalidomide-treated mice during forced-swimming tests, indicating potential antidepressant-like effects .

Data Table: Summary of this compound's Biological Activity

Propiedades

IUPAC Name |

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHBCIZLNNLRS-UBGQALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972643 | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57186-25-1, 1233509-81-3 | |

| Record name | Paxilline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paxilline from Penicillium paxilli | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAXILLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.